Cas no 92152-01-7 (Biphenyl-3,4'-dicarboxylic acid)

Biphenyl-3,4'-dicarboxylic acid structure
92152-01-7 structure
Biphenyl-3,4'-dicarboxylic acid
92152-01-7
C14H10O4
242.226804256439
MFCD00728324
800459

Biphenyl-3,4'-dicarboxylic acid Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3,4'-dicarboxylic acid
    • 3-(4-carboxyphenyl)benzoic acid
    • 4-(3-CARBOXYPHENYL)BENZOIC ACID
    • BIPHENYL-3,4-DICARBOXYLIC ACID
    • 3.4'-H2bpdc
    • Biphenyl-3,4'-dicarbonsaeure
    • BIPHENYL-3,4'-DICARBOXYLIC ACID
    • Diphenyl-dicarbonsaeure-(3.4')
    • H2(3,4'-BPDC)
    • 3,4′-Biphenyldicarboxylic acid (7CI)
    • 3,4′-Bibenzoic acid
    • 3,4′-Dicarboxybiphenyl
    • +Expand
    • MFCD00728324
    • GSYIVQLTSZFJRV-UHFFFAOYSA-N
    • 1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18)
    • O=C(C1C=CC(C2C=C(C(O)=O)C=CC=2)=CC=1)O

Computed Properties

  • 242.05800

Experimental Properties

  • 2.75000
  • 74.60000

Biphenyl-3,4'-dicarboxylic acid Security Information

Biphenyl-3,4'-dicarboxylic acid Customs Data

  • 2917399090
  • China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Biphenyl-3,4'-dicarboxylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H1J4-250mg
4-(3-Carboxyphenyl)benzoic acid
92152-01-7 98%
250mg
$32.00 2024-04-20
A2B Chem LLC
AH94336-250mg
Biphenyl-3,4'-dicarboxylic acid
92152-01-7 98%
250mg
$30.00 2024-07-18
Aaron
AR00H1RG-100mg
4-(3-Carboxyphenyl)benzoic acid
92152-01-7 97%
100mg
$6.00 2024-07-18
abcr
AB272033-1 g
Biphenyl-3,4'-dicarboxylic acid, 95%; .
92152-01-7 95%
1g
€238.40 2023-04-26
AK Scientific
AMTDA220-250mg
[1,1'-Biphenyl]-3,4'-dicarboxylic acid
92152-01-7 95%
250mg
$40 2024-07-19
Ambeed
A444231-250mg
[1,1'-Biphenyl]-3,4'-dicarboxylic acid
92152-01-7 98%
250mg
$40.0 2024-05-28
Chemenu
CM281025-1g
[1,1'-Biphenyl]-3,4'-dicarboxylic acid
92152-01-7 95%+
1g
$122 2024-07-20
eNovation Chemicals LLC
Y1014936-1g
4-(3-Carboxyphenyl)benzoic acid
92152-01-7 98%
1g
$200 2022-10-11
OTAVAchemicals
5040980-50MG
[1,1'-biphenyl]-3,4'-dicarboxylic acid
92152-01-7 95%
50MG
$58
TRC
B535248-100mg
Biphenyl-3,4'-dicarboxylic acid
92152-01-7
100mg
$ 75.00 2023-04-18

Biphenyl-3,4'-dicarboxylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  [1,1′-Biphenyl]-3-sulfonic acid, 2′-(dicyclohexylphosphino)-2,6-dimethoxy-, sodi… Solvents: Water ;  8 h, 50 °C
Reference
Transition-metal-catalyzed carbon-nitrogen and carbon-carbon bond-forming reactions
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  [1,1′-Biphenyl]-3-sulfonic acid, 2′-(dicyclohexylphosphino)-2,6-dimethoxy-, sodi… Solvents: Water ;  2 - 8 h, 50 °C
Reference
General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water
Anderson, Kevin W.; Buchwald, Stephen L., Angewandte Chemie, 2005, 44(38), 6173-6177

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
Reference
Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid
Heifferon, Katherine V.; Spiering, Glenn A.; Talley, Samantha J.; Hegde, Maruti; Moore, Robert B.; et al, Polymer Chemistry, 2019, 10(31), 4287-4296

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium bromide ,  Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  15 h, reflux; reflux → rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  1 h, rt
Reference
A green, one-pot route to the biphenyldicarboxylic acids: useful intermediates in polymer synthesis
Clary, Richard S.; Lee, Christopher D.; Monroe, William G.; Vaughn, David A.; Ragheb, Ragy T.; et al, International Journal of Organic Chemistry, 2013, 3(2), 143-147

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
Reference
Metal-Organic Hendecahedra Assembled from Dinuclear Paddlewheel Nodes and Mixtures of Ditopic Linkers with 120° and 90° Bend Angles
Li, Jian-Rong; Zhou, Hong-Cai, Angewandte Chemie, 2009, 48(45), 8465-8468

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese ,  Cobalt ,  Bromine Solvents: Acetic acid ,  Water ;  1 h, 500 psi, 170 °C
Reference
Preparation process and use of biphenyldicarboxylic acids
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Suzuki cross-coupling reactions using reverse-phase glass beads in aqueous media
Lawson Daku, Kokovi M.; Newton, Roger F.; Pearce, Simon P.; Vile, Julia; Williams, Jonathan M. J., Tetrahedron Letters, 2003, 44(27), 5095-5098

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methyl ether ,  Water ;  1 d, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ;  reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Supramolecular Isomerism of Metal-Organic Frameworks Derived from a Bicarboxylate Linker with Two Distinct Binding Motifs
Feng, Lu; Chen, Zhenxia; Liao, Tengbiao; Li, Peng; Jia, Yu; et al, Crystal Growth & Design, 2009, 9(3), 1505-1510

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
Reference
Liquid crystalline polyester compositions and methods
, United States, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Formation of cyclopent[a]indene and acenaphthylene from allyl esters of biphenylmono- and dicarboxylic acids and from biphenyldicarboxylic anhydrides on flash vacuum pyrolysis at 1000-1100°C
Bapat, Jayant B.; Brown, Roger F. C.; Bulmer, Glenn H.; Childs, Trevor; Coulston, Karen J.; et al, Australian Journal of Chemistry, 1997, 50(12), 1159-1182

Synthetic Circuit 11

Reaction Conditions
Reference
Method of producing naphthalenedicarboxylic acids and bis[benzoic acids]
, European Patent Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Cobalt diacetate Solvents: Acetic acid ;  2 h, 500 psi, 130 °C
Reference
A process for selective aerobic oxidation of dimethylbiphenyl derivatives
, United States, , ,

Biphenyl-3,4'-dicarboxylic acid Raw materials

Biphenyl-3,4'-dicarboxylic acid Preparation Products

Biphenyl-3,4'-dicarboxylic acid Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:92152-01-7)
TANG SI LEI
15026964105
2881489226@qq.com

Biphenyl-3,4'-dicarboxylic acid Related Literature

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